2,3-Dimethylbenzoate
Description
2,3-Dimethylbenzoate (2,3-DMB) is an ortho-substituted aromatic ester with methyl groups at the 2- and 3-positions of the benzene ring. It is primarily recognized for its role as a non-metabolizable effector in microbial regulatory pathways. This compound is synthetically accessible through bromination of methyl this compound using N-bromosuccinimide (NBS) and AIBN, yielding reactive intermediates like methyl 2,3-bis(bromomethyl)benzoate . Its physicochemical properties, applications in organic synthesis, and regulatory roles distinguish it from other dimethylbenzoate isomers.
Properties
Molecular Formula |
C9H9O2- |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2,3-dimethylbenzoate |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |
InChI Key |
RIZUCYSQUWMQLX-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)C(=O)[O-])C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)[O-])C |
Synonyms |
2,3-dimethylbenzoate 2,3-dimethylbenzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Physicochemical Properties
The position of methyl substituents significantly influences physical properties and reactivity. Key comparisons include:
Key Observations :
- Symmetry Effects : Methyl 3,5-dimethylbenzoate (meta-substituted) exhibits higher symmetry, leading to a distinct melting point (31–33°C) compared to ortho-substituted 2,3-DMB derivatives .
- Ester Group Influence : Ethyl esters (e.g., ethyl 3,4-dimethylbenzoate) generally have lower melting points than methyl esters due to increased alkyl chain length .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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